[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate
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Overview
Description
The compound [(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate is a complex organic molecule with a unique structure. This compound is characterized by multiple chiral centers, a pyridine ring, and a pentacyclic framework. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate involves multiple steps, including the formation of the pentacyclic core, the introduction of the pyridine ring, and the addition of various functional groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and the behavior of pentacyclic systems.
Biology
Biologically, the compound may exhibit interesting interactions with enzymes and receptors due to its multiple chiral centers and functional groups
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may act as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its complex structure and reactivity.
Mechanism of Action
The mechanism by which [(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s multiple chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- [(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate
- This compound
Uniqueness
The uniqueness of [(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[97002,707,9012,16]octadec-4-en-6-yl] pyridine-2-carboxylate lies in its complex pentacyclic structure, multiple chiral centers, and diverse functional groups
Properties
Molecular Formula |
C34H41NO7 |
---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate |
InChI |
InChI=1S/C34H41NO7/c1-18-15-26(40-30(38)21(18)17-36)19(2)22-8-9-23-20-16-29-34(42-29)28(41-31(39)25-7-5-6-14-35-25)11-10-27(37)33(34,4)24(20)12-13-32(22,23)3/h5-7,10-11,14,19-20,22-24,26,28-29,36H,8-9,12-13,15-17H2,1-4H3/t19-,20?,22+,23?,24?,26+,28-,29+,32+,33-,34+/m0/s1 |
InChI Key |
VLOZRPFAQLWDLI-NRQJBLMBSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CCC3[C@@]2(CCC4C3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6OC(=O)C7=CC=CC=N7)C)O5)C)CO |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6OC(=O)C7=CC=CC=N7)C)O5)C)CO |
Origin of Product |
United States |
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